REACTION_CXSMILES
|
C1(C)C(S([N:10]2[CH:14]=[CH:13][CH:12]=[C:11]2[C:15](=[O:36])[C:16]2[CH:21]=[C:20]([NH:22]C(=O)C(F)(F)F)[CH:19]=[C:18]([NH:29]C(=O)C(F)(F)F)[CH:17]=2)(=O)=O)=CC=CC=1.[OH-].[K+]>CCO>[NH2:29][C:18]1[CH:17]=[C:16]([CH:21]=[C:20]([NH2:22])[CH:19]=1)[C:15]([C:11]1[NH:10][CH:14]=[CH:13][CH:12]=1)=[O:36] |f:1.2|
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux until TLC analysis
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (SiO2, CH2Cl2:MeOH)
|
Type
|
CUSTOM
|
Details
|
to afford the purified product 2-(3,5-diaminobenzoyepyrrole (237 mg, 65% yield)
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=O)C=2NC=CC2)C=C(C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |